![molecular formula C21H18BrNO3 B5321893 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as QVA149, is a novel heterodimeric bronchodilator that is used for the treatment of chronic obstructive pulmonary disease (COPD). COPD is a chronic inflammatory lung disease that is characterized by airflow limitation, shortness of breath, and coughing. QVA149 is a combination of two long-acting bronchodilators, indacaterol and glycopyrronium, which work together to improve lung function and reduce symptoms of COPD.
Wirkmechanismus
Indacaterol and glycopyrronium, the two active ingredients in 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, work together to relax the smooth muscles in the airways, which improves airflow and reduces symptoms of COPD. Indacaterol is a long-acting beta-2 agonist that stimulates the beta-2 receptors in the airways, while glycopyrronium is a long-acting muscarinic antagonist that blocks the muscarinic receptors in the airways.
Biochemical and Physiological Effects:
This compound has been shown to improve lung function, reduce symptoms of COPD, and improve quality of life in patients with COPD. It also reduces the risk of exacerbations and hospitalizations due to COPD.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate for lab experiments include its high potency and selectivity for the beta-2 and muscarinic receptors, as well as its long duration of action. The limitations of this compound for lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate. These include the exploration of new formulations and delivery methods, the investigation of its efficacy in other respiratory diseases, and the development of new combination therapies for the treatment of COPD. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound in patients with COPD.
Synthesemethoden
The synthesis of 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of 2-bromo-6-ethoxy-4-iodoaniline with 2-(2-quinolinyl)vinylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of COPD. The results of these studies have shown that this compound is a highly effective bronchodilator that improves lung function and reduces symptoms of COPD.
Eigenschaften
IUPAC Name |
[2-bromo-6-ethoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-3-25-20-13-15(12-18(22)21(20)26-14(2)24)8-10-17-11-9-16-6-4-5-7-19(16)23-17/h4-13H,3H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDWZNPJUAOZDH-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C2=NC3=CC=CC=C3C=C2)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)
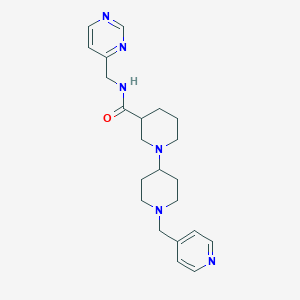
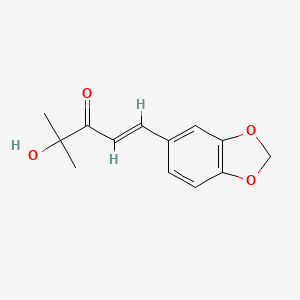
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)
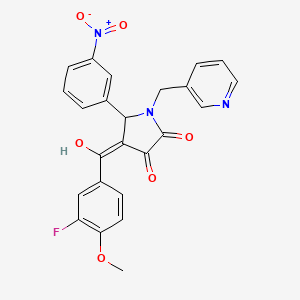
![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)
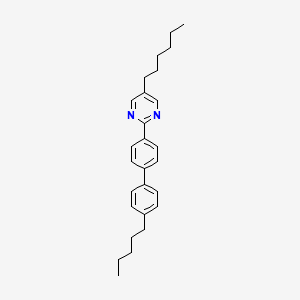
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)
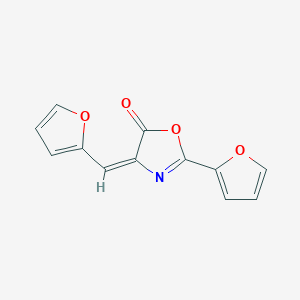
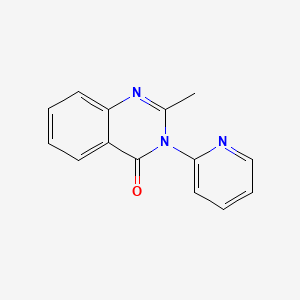
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)